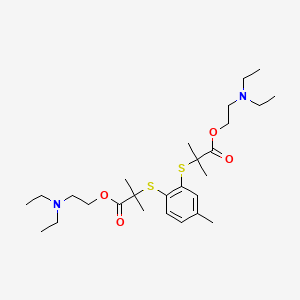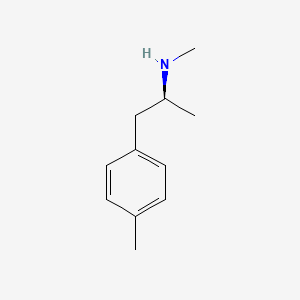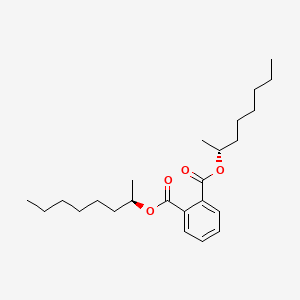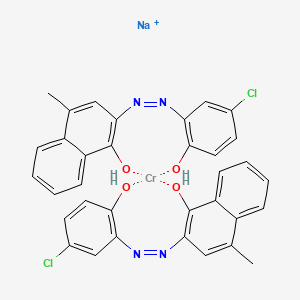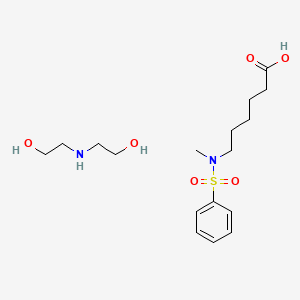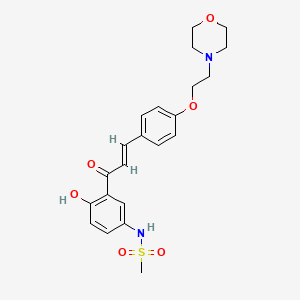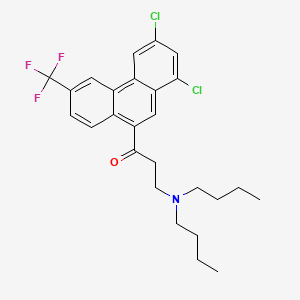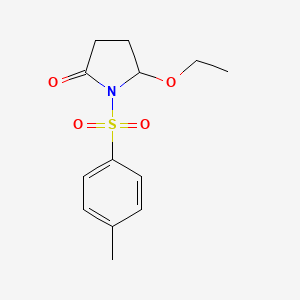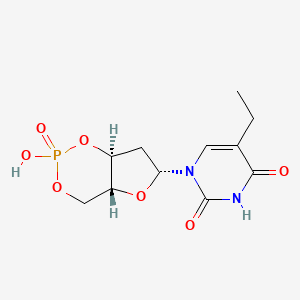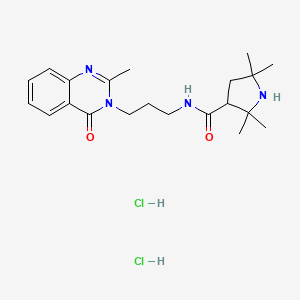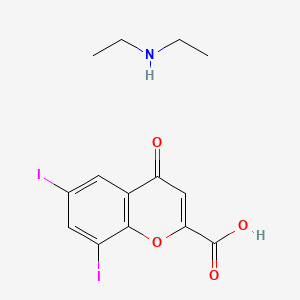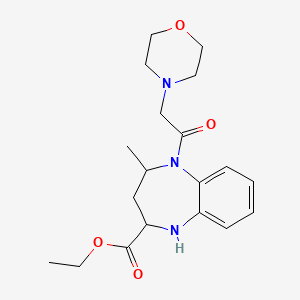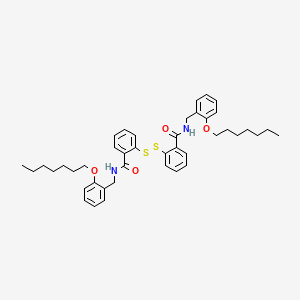
Benzamide, 2,2'-dithiobis(N-((2-(heptyloxy)phenyl)methyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2,2’-dithiobis(N-((2-(heptyloxy)phenyl)methyl)-): is a chemical compound with the molecular formula C16H16N2O2S2. It is part of a collection of rare and unique chemicals used primarily in early discovery research . This compound is known for its significant biological properties, including antibacterial and antifungal activities.
Chemical Reactions Analysis
Benzamide, 2,2’-dithiobis(N-((2-(heptyloxy)phenyl)methyl)-) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which Benzamide, 2,2’-dithiobis(N-((2-(heptyloxy)phenyl)methyl)-) exerts its effects involves interactions with molecular targets and pathways related to its antibacterial and antifungal activities.
Comparison with Similar Compounds
Benzamide, 2,2’-dithiobis(N-((2-(heptyloxy)phenyl)methyl)-) can be compared with other similar compounds, such as:
2,2’-Dithiobis(N-methylbenzamide): This compound has similar antibacterial and antifungal properties.
N,N’- (2,2’-dithiodi-o-phenylene)bis- (furan-2-carboxamide): Known for its significant biological properties, including antibacterial and antifungal activities.
Thiadiazolobenzamide: Used in the synthesis of complexes with metals like Ni and Pd, highlighting its versatile chemical properties.
Properties
CAS No. |
37806-24-9 |
|---|---|
Molecular Formula |
C42H52N2O4S2 |
Molecular Weight |
713.0 g/mol |
IUPAC Name |
N-[(2-heptoxyphenyl)methyl]-2-[[2-[(2-heptoxyphenyl)methylcarbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C42H52N2O4S2/c1-3-5-7-9-19-29-47-37-25-15-11-21-33(37)31-43-41(45)35-23-13-17-27-39(35)49-50-40-28-18-14-24-36(40)42(46)44-32-34-22-12-16-26-38(34)48-30-20-10-8-6-4-2/h11-18,21-28H,3-10,19-20,29-32H2,1-2H3,(H,43,45)(H,44,46) |
InChI Key |
NVEGFZKQIRUCSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4=CC=CC=C4OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


